Podocarpa-8,11,13-trien-15-oic acid

Description

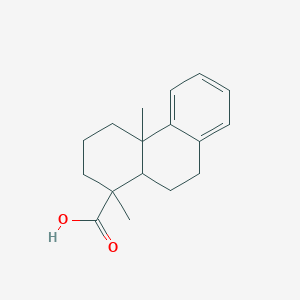

Structure

3D Structure

Properties

CAS No. |

57345-30-9 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C17H22O2/c1-16-10-5-11-17(2,15(18)19)14(16)9-8-12-6-3-4-7-13(12)16/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,18,19) |

InChI Key |

AWKGAVJHWWZEMY-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC(C1CCC3=CC=CC=C23)(C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzyme Mechanisms of Podocarpa 8,11,13 Trien 15 Oic Acid

General Principles of Diterpenoid Biosynthesis from Isoprene (B109036) Units

Diterpenoids are a large and structurally diverse class of natural products built from a C20 carbon skeleton. thieme-connect.com Their biosynthesis originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants synthesize these isoprene units through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov

The assembly of the C20 precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP), is a stepwise process. wikipedia.org One molecule of DMAPP is condensed with three molecules of IPP. This chain elongation is catalyzed by GGPP synthase. The resulting linear molecule, GGPP, serves as the universal substrate for the cyclization reactions that generate the vast array of diterpenoid skeletons. thieme-connect.comwikipedia.org The structural diversity of diterpenes is primarily generated by the action of two key enzyme classes: diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYPs), which modify the initial hydrocarbon scaffolds. wikipedia.org

| Pathway | Location | Starting Materials | Key Products |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Isopentenyl Diphosphate (IPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | IPP, Dimethylallyl Diphosphate (DMAPP) |

Proposed Biosynthetic Routes to the Podocarpane (B1244330) Skeleton

The formation of the tricyclic podocarpane skeleton from the linear precursor GGPP is a complex process initiated by diterpene synthases (diTPS). The biosynthesis is proposed to occur in a two-step mechanism involving two distinct types of diTPS, or a single bifunctional enzyme.

First, a class II diTPS catalyzes a protonation-initiated cyclization of GGPP. This transforms the linear substrate into a bicyclic intermediate, typically copalyl diphosphate (CPP). The stereochemistry of this intermediate is crucial for the final product. For the formation of many related diterpenes, an ent-copalyl diphosphate synthase is involved.

Second, a class I diTPS facilitates the ionization of the diphosphate group from the CPP intermediate, generating a carbocation. This cation then triggers a second cyclization and subsequent rearrangement reactions to form the characteristic tricyclic ring system of the podocarpane scaffold. While specific synthases for Podocarpa-8,11,13-trien-15-oic acid are not fully characterized in all organisms, this general mechanism is analogous to the well-studied biosynthesis of other tricyclic diterpenes, such as abietadiene, which also proceeds through a CPP intermediate. thieme-connect.com

Enzymatic Transformations Involved in Carboxylic Acid and Aromatic Ring Formation

Following the formation of the basic podocarpane hydrocarbon skeleton, a series of oxidative modifications are required to yield this compound. These transformations are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes known for their role in the functionalization of terpene scaffolds. wikipedia.org

Aromatic Ring Formation: The aromatic C-ring is believed to be formed through a sequence of stereospecific hydroxylation and subsequent dehydration reactions. CYPs introduce hydroxyl groups onto the B-ring of the podocarpane precursor. These hydroxylated intermediates can then undergo enzymatic or spontaneous dehydration, followed by further oxidation or tautomerization to yield the stable aromatic system.

Carboxylic Acid Formation: The carboxylic acid group at position C-15 is typically formed through the stepwise oxidation of a methyl group at the C-4 position of the podocarpane ring system. This process is also mediated by CYP enzymes and proceeds through alcohol and aldehyde intermediates. The sequence is as follows:

Hydroxylation: A CYP enzyme hydroxylates the C-15 methyl group to form a primary alcohol (a hydroxymethyl group).

Oxidation to Aldehyde: The alcohol is further oxidized to an aldehyde. This step can be catalyzed by the same or a different CYP, or by a specific dehydrogenase.

Oxidation to Carboxylic Acid: The aldehyde is finally oxidized to the corresponding carboxylic acid, completing the formation of the molecule.

These enzymatic steps are crucial for the biological properties of the final compound and highlight the importance of tailoring enzymes in generating chemical diversity. nih.gov

| Transformation Step | Enzyme Class | Precursor Group | Product Group |

| Initial Cyclization | Diterpene Synthase (diTPS) | Geranylgeranyl Pyrophosphate | Podocarpane Skeleton |

| Aromatization | Cytochrome P450 (CYP) | Saturated B-ring | Aromatic B-ring |

| C-15 Oxidation (Step 1) | Cytochrome P450 (CYP) | Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) |

| C-15 Oxidation (Step 2) | Cytochrome P450 / Dehydrogenase | Hydroxymethyl (-CH₂OH) | Aldehyde (-CHO) |

| C-15 Oxidation (Step 3) | Cytochrome P450 / Dehydrogenase | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

Genetic and Molecular Basis of Diterpenoid Biosynthetic Gene Clusters

In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). frontiersin.org This co-localization facilitates the coordinated regulation and expression of all necessary genes for the production of a particular compound or class of compounds. youtube.com

The BGCs for diterpenoid biosynthesis typically contain genes for class I and class II diterpene synthases (diTPS) and multiple cytochrome P450s (CYPs). nih.govnih.gov They may also include genes for other modifying enzymes like dehydrogenases or transferases, as well as transcription factors that regulate the expression of the entire cluster.

Studies in rice (Oryza sativa) have provided significant insights into the structure and function of diterpenoid BGCs. Rice possesses distinct BGCs on chromosomes 2 and 4 responsible for producing different labdane-related diterpenoids that act as phytoalexins in plant defense. nih.govnih.gov The evolution of these clusters is thought to occur through processes of gene duplication and neofunctionalization, where copies of ancestral genes diverge over time to acquire new catalytic functions, leading to an expansion of the plant's metabolic capabilities. frontiersin.org The analysis of these BGCs is a powerful tool for discovering new enzymes and understanding the molecular basis of specialized metabolism in plants. youtube.com

| Gene Type | Typical Function in Diterpenoid BGCs | Example from Rice BGCs |

| Class II diTPS | Catalyzes the initial cyclization of GGPP. | OsCPS2, OsCPS4 |

| Class I diTPS | Catalyzes the second cyclization/rearrangement. | OsKSL4, OsKSL7 |

| Cytochrome P450 (CYP) | Catalyzes oxidative modifications (hydroxylations, etc.). | CYP76M7, CYP76M8 |

| Dehydrogenases | Catalyzes oxidation of alcohols/aldehydes. | Not always present in cluster |

| Transcription Factors | Regulate the expression of cluster genes. | Not always present in cluster |

Chemical Synthesis and Derivatization Strategies for Podocarpa 8,11,13 Trien 15 Oic Acid and Its Analogs

Total Synthesis Methodologies of the Podocarpane (B1244330) Core

The total synthesis of the podocarpane core, the fundamental framework of Podocarpa-8,11,13-trien-15-oic acid, has been a subject of extensive research. youtube.com These synthetic endeavors are crucial not only for confirming the structure of natural products but also for providing access to novel analogs with potential therapeutic applications. youtube.com

One prominent strategy involves a cationic cascade cyclization to construct the podocarpane skeleton. nih.govacs.org For instance, an FeCl₃-catalyzed cascade reaction has been effectively utilized to build the critical cycloheptadienone (B157435) core of related complex diterpenes. nih.gov This approach often starts from readily available and inexpensive materials, highlighting the efficiency and practicality of the synthetic route. nih.gov

Another key methodology is the application of intramolecular Diels-Alder cycloadditions. This powerful reaction has been employed to construct the fully functionalized bicyclo[2.2.2]octane systems present in various diterpenoids, starting from podocarpane-type precursors. nih.govacs.org These total synthesis campaigns often feature a sequence of carefully orchestrated reactions, including oxidative dearomatization and ketyl-olefin cyclizations, to assemble the intricate polycyclic framework.

Semisynthesis from Abundantly Available Precursor Diterpenes

The semisynthesis of this compound and its derivatives from readily available natural diterpenes represents a more practical and economically viable approach compared to total synthesis. Abietic acid, a major component of rosin (B192284), is a frequently utilized precursor. wikipedia.orgwikipedia.org

Dehydroabietic acid, which can be derived from abietic acid, serves as a key starting material. For example, methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate has been synthesized from methyl abieta-8,11,13-trien-18-oate (B1240558) through a nitrodeisopropylation reaction. rsc.org

Labdane (B1241275) diterpenes, such as manool (B191784) and trans-communic acid, are also valuable precursors. A series of novel podocarpa-8,11,13-triene-7- and 13-nitriles have been prepared from (+)-manool. researchgate.net Similarly, the synthesis of various podocarpane and totarane-type terpenoids has been achieved starting from the natural labdane trans-communic acid. nih.gov

Regio- and Stereoselective Functionalization Techniques

The development of regio- and stereoselective functionalization techniques is paramount for the targeted synthesis of specific derivatives of this compound. These methods allow for the precise introduction of functional groups at desired positions within the molecule, which is crucial for structure-activity relationship studies.

One notable example is the high-yield synthesis of epoxides using the neutral oxidant dimethyldioxiran on podocarpa-6,8,11,13-tetraenes. researchgate.net This contrasts with the use of m-chloroperbenzoic acid, which often leads to epoxide-opened products. researchgate.net Hydroboration-oxidation is another key technique that has been examined for the regioselective introduction of hydroxyl groups. researchgate.net

Stereoselectivity is also a critical consideration. For instance, the addition of bromine azide (B81097) to certain 12-methoxypodocarpa-6,8,11,13-tetraenes results in the formation of 6β-bromo-7α-azido adducts, demonstrating a specific stereochemical outcome. researchgate.net

Synthesis of Structural Analogs and Derivatives for Research

The synthesis of structural analogs and derivatives of this compound is a vibrant area of research, aimed at exploring the biological potential of this class of compounds.

Esterification and etherification reactions are commonly employed to modify the carboxylic acid and hydroxyl functionalities of podocarpane derivatives. The synthesis of methyl esters, such as methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate, is a routine modification. rsc.org

Methoxy derivatives are also frequently synthesized to study the impact of this functional group on biological activity. For instance, Friedel-Crafts reactions have been carried out on methyl 12-methoxypodocarpa-8,11,13-trien-19-oate to introduce various substituents. researchgate.net

Oxidation and reduction reactions are fundamental tools for introducing carbonyl and hydroxyl groups at various positions of the podocarpane skeleton. The synthesis of 7-oxo derivatives has been extensively explored. For example, 7-oxopodocarpa-8,11,13-triene-13-nitrile has been synthesized and evaluated for its biological activity. researchgate.net The synthesis of 7-oxo and 7-hydroxy allocolchicinoids, which share structural similarities, has also been achieved through intramolecular cyclization. nih.gov

The reduction of the carboxylic acid at C-15 to a primary alcohol (15-hydroxy derivative) is another common transformation that expands the chemical diversity of this class of compounds.

Modification of the substituents on the aromatic C-ring of the podocarpane nucleus is a key strategy for generating novel analogs. This allows for the exploration of how different functional groups on the aromatic ring influence the biological properties of the molecule.

For instance, the synthesis of 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene has been accomplished, highlighting the introduction of an acetyl group at the C-13 position. nih.gov Furthermore, the synthesis of 7-oxopodocarpa-8,11,13-triene-13-nitrile demonstrates the introduction of a nitrile group at C-13. researchgate.net These modifications are crucial for developing compounds with enhanced or novel biological activities.

Introduction of Nitrogenous Functionalities (e.g., nitriles)

The introduction of nitrogen-containing functional groups, particularly nitriles, into the podocarpa-8,11,13-triene scaffold is a key strategy for creating novel analogs with potential biological activities. The nitrile group can serve as a precursor for other functionalities, such as amines, amides, and carboxylic acids, further expanding the chemical diversity of this natural product family.

Research has demonstrated the successful synthesis of podocarpa-8,11,13-triene derivatives bearing nitrile groups at various positions of the tricyclic system. One prominent approach involves the use of key intermediates like podocarp-8(14)-en-13-one and 13-methoxypodocarpa-8,11,13-trien-7-one, which can be derived from the naturally occurring labdane diterpenoid (+)-manool. researchgate.net

The synthesis of 7- and 13-nitrile analogs has been achieved using sources such as trimethylsilyl (B98337) cyanide (TMSCN) and acetonitrile (B52724). researchgate.net For instance, the reaction of 13-methoxypodocarpa-8,11,13-trien-7-one with TMSCN in the presence of a catalytic amount of iodine, followed by dehydration, can yield the corresponding nitrile derivative. researchgate.net Another strategy involves the reaction of an appropriate ketone intermediate with acetonitrile. researchgate.net

A series of novel podocarpa-8,11,13-triene-7- and 13-nitriles have been synthesized and characterized. researchgate.net For example, 7-oxopodocarpa-8,11,13-triene-13-nitrile has been prepared and evaluated for its biological properties. researchgate.net The introduction of a nitrile functionality can significantly influence the molecule's electronic and steric properties, leading to compounds with distinct biological profiles. researchgate.net

| Compound Name | Systematic Name | Molecular Formula | Reference |

| This compound | (1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | C₁₇H₂₂O₂ | nih.gov |

| (+)-Manool | (13E)-labda-8(20),13-dien-15-ol | C₂₀H₃₄O | researchgate.net |

| Podocarp-8(14)-en-13-one | (4aR,10aR)-4a,7,7,10a-tetramethyl-4,4a,5,6,7,8,9,10-octahydrophenanthren-1(2H)-one | C₁₇H₂₄O | researchgate.net |

| 13-Methoxypodocarpa-8,11,13-trien-7-one | (4aR,10aS)-7-methoxy-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthren-4a(1H)-yl-acetic acid | C₁₈H₂₂O₂ | researchgate.net |

| 7-Oxopodocarpa-8,11,13-triene-13-nitrile | (4aR,10aS)-1,1,4a-trimethyl-7-oxo-2,3,4,4a,9,10-hexahydro-1H-phenanthrene-6-carbonitrile | C₁₈H₁₉NO | researchgate.net |

| Trimethylsilyl cyanide | Cyanotrimethylsilane | C₄H₉NSi | researchgate.net |

| Acetonitrile | Ethanenitrile | C₂H₃N | researchgate.net |

Ring Modification and Rearrangement Studies

Modifications of the A, B, and C rings of the podocarpa-8,11,13-triene skeleton, along with rearrangement studies, have been pivotal in accessing a wide array of structurally diverse analogs. These transformations often lead to compounds with altered stereochemistry and ring conformations, which can have profound effects on their biological activity.

One of the most significant classes of rearrangements observed in podocarpic acid derivatives and related terpenes is the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orgjk-sci.com This type of reaction is a carbocation-mediated 1,2-shift of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent one. wikipedia.org These rearrangements are typically facile and can be initiated by the formation of a carbocation, for instance, through the protonation of an alcohol followed by the loss of water, or by the treatment of an alkene with an acid. jk-sci.comslideshare.net In the context of the podocarpane framework, these shifts can lead to the expansion or contraction of rings and the migration of methyl groups, a specific type of Wagner-Meerwein rearrangement known as a Nametkin rearrangement. wikipedia.org

Specific examples of ring modifications in related diterpenes provide insight into potential transformations for this compound. For instance, in studies on abieta-8,11,13-trien-18-oic acid, a close structural relative, oxidative decarboxylation has been used to generate alkene mixtures that can then undergo selective epoxidation. researchgate.net The resulting epoxides can be treated with reagents like lithium diethylamide to yield allylic alcohols, which can be further transformed into α,β-unsaturated ketones. researchgate.net

Structure Activity Relationship Sar Investigations of Podocarpa 8,11,13 Trien 15 Oic Acid and Its Derivatives

Impact of the Carboxylic Acid Group on Biological Interactions

The carboxylic acid moiety is a prominent feature of the podocarpatriene skeleton and plays a critical role in its biological profile. This functional group, with its acidic proton and ability to act as a hydrogen bond donor and acceptor, is often integral to the pharmacophore of many biologically active molecules. rsc.org

Studies on the analogous dehydroabietic acid have demonstrated that modifications to the C-18 carboxylic acid group significantly alter biological activity. For instance, in assays for gastroprotective effects, dehydroabietic acid itself showed high activity. nih.govresearchgate.net However, converting the carboxylic acid into various ester forms was found to strongly reduce this activity. nih.govresearchgate.net In contrast, converting the acid into amide derivatives, particularly aromatic amides with specific substitutions, maintained or even enhanced the gastroprotective effect, while often reducing cytotoxicity. nih.govresearchgate.net

In the context of antimicrobial activity, the free carboxylic acid group appears to be similarly important. Research on dehydroabietic acid derivatives showed that while compounds with alcohol and aldehyde functions at the C-18 position inhibited the growth of Staphylococcus aureus, the corresponding ester derivatives were inactive. researchgate.net This suggests that the free acid or a group capable of similar hydrogen bonding interactions is crucial for this specific biological action. The conversion of the acid to a nitrile, a common bioisostere, has also been explored in related podocarpatriene structures, yielding compounds with significant anti-inflammatory activity. researchgate.net

These findings collectively indicate that the carboxylic acid group is a key interaction point with biological targets. Its modification to esters tends to be detrimental to activity, whereas conversion to amides or other bioisosteres can be a viable strategy for modulating activity and improving therapeutic profiles.

Table 1: Impact of Carboxylic Acid Modification on the Biological Activity of Dehydroabietic Acid Analogs Activity relative to the parent carboxylic acid.

| Modification at C-18 | Gastroprotective Activity | Antimicrobial Activity | Cytotoxicity | Reference |

|---|---|---|---|---|

| Carboxylic Acid (Parent) | High | Active | Moderate | nih.gov, researchgate.net, researchgate.net |

| Methyl Ester | High | Inactive | Higher | nih.gov, researchgate.net, researchgate.net |

| Other Esters | Strongly Reduced | Inactive | Higher | nih.gov, researchgate.net |

| Amides (Aromatic) | High | Not Reported | Lower | nih.gov, researchgate.net |

Role of the Isopropyl Group and its Modifications in Bioactivity

Interestingly, the isopropyl group is not strictly essential for all biological activities. A study involving C-13 deisopropylated derivatives of dehydroabietic acid revealed that these analogs retained significant antimicrobial properties. nih.gov Specifically, methyl cis- and trans-7-oxo-13-deisopropyldehydroabietate showed activity against a range of fungi and bacteria. nih.gov This indicates that the bulky isopropyl substituent can be removed and replaced with a simple proton, suggesting that this position offers an opportunity for structural modification without complete loss of function, and can even be beneficial when combined with other changes like oxidation at C-7. researchgate.net

Furthermore, the isopropyl group itself has been a target for chemical functionalization to create novel derivatives. rsc.orgrsc.org This suggests its potential as a handle for adding new functionalities that could modulate potency, selectivity, or pharmacokinetic properties. The tolerance for the complete removal of this group in certain contexts implies that the binding pocket of the relevant biological targets can accommodate significant variation at this position.

Table 2: Antimicrobial Activity of Deisopropylated Dehydroabietic Acid Derivatives

| Compound | C-13 Substituent | C-7 Modification | Antimicrobial Activity | Reference |

|---|---|---|---|---|

| Dehydroabietic Acid | Isopropyl | None | Active | researchgate.net |

| Methyl 7-oxo-13-deisopropyldehydroabietate | Hydrogen | Oxo | Active against fungi and bacteria | researchgate.net, nih.gov |

Influence of Hydroxylation and Oxidation Patterns on Molecular Activity

The introduction of oxygen-containing functional groups, such as hydroxyl and ketone moieties, onto the podocarpatriene skeleton is a key strategy for modulating biological activity. The position and type of oxidation significantly influence the molecule's interaction with targets.

Oxidation at the C-7 position (benzylic to the aromatic ring) has been a particular focus of SAR studies. The formation of 7-oxo derivatives has been shown to yield compounds with notable biological effects. For example, 7-oxo-dehydroabietic acid was identified as a less ecotoxic metabolite with moderate antibacterial activity. researchgate.net As mentioned previously, 7-oxo derivatives, especially when combined with deisopropylation at C-13, are effective antimicrobial agents. nih.gov

Table 3: Effect of Oxidation on the Biological Activity of Podocarpatriene Derivatives

| Compound Type | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| 7-Oxo Derivative | Ketone at C-7 | Antibacterial | researchgate.net |

| 7-Oxo-13-deisopropyl Derivative | Ketone at C-7, H at C-13 | Antifungal, Antibacterial | nih.gov |

| Hydroxylated Derivatives | Hydroxyl group(s) on aromatic ring | Antioxidant, Cytotoxic | nih.gov |

| Dihydroxylated Derivatives | Two hydroxyl groups | Anti-inflammatory, Anti-aggregatory | nih.gov, nih.gov |

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms dictates how a ligand fits into the binding site of a biological target. For rigid polycyclic molecules like podocarpa-8,11,13-trien-15-oic acid, the specific stereoisomer is often critical for activity. The defined stereocenters in the molecule's backbone create a specific shape that cannot be easily mimicked by its enantiomer or diastereomers.

While direct comparative studies between all possible stereoisomers of this compound are not widely available, the importance of stereochemistry is evident in the synthesis of its derivatives. For example, in the preparation of antimicrobial 7-oxo-13-deisopropyldehydroabietate, the methyl ester derivatives were identified and tested as distinct cis and trans isomers relative to the A/B ring junction. nih.gov The fact that these isomers were separated and considered independently underscores the recognition that stereochemistry at this position can influence biological activity.

The interaction between a ligand and its receptor is highly specific, akin to a key fitting into a lock. A change in the stereochemical configuration of even a single chiral center can lead to a significant or complete loss of biological activity, as the improperly oriented functional groups can no longer form the necessary bonds (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site. Therefore, controlling the stereochemistry during the synthesis of any podocarpatriene-based analog is paramount for achieving the desired biological effect.

Pharmacophore Identification and Molecular Design Principles for Novel Analogs

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov Based on the SAR investigations of this compound and its analogs (primarily dehydroabietic acid), a general pharmacophore can be proposed.

Key features of this pharmacophore include:

A Hydrogen-Bonding Acceptor/Donor Region: Represented by the C-15 carboxylic acid. This group is crucial, and while esters are poorly tolerated, bioisosteric replacements like amides or nitriles are viable and can modulate activity. nih.govresearchgate.net

A Tricyclic Hydrophobic Scaffold: The rigid podocarpatriene ring system provides the necessary structural framework to correctly position the other functional groups for target interaction.

A Modifiable Lipophilic Region: Located at C-13, this region is occupied by the isopropyl group. This group can be modified or even removed, indicating that it is not a primary binding determinant for all activities but rather a site for tuning physicochemical properties. nih.gov

An Accessible Benzylic Position: The C-7 position can be oxidized to a ketone, which is often compatible with or even enhances biological activity. This suggests it may interact with the target or influence the electronic properties of the aromatic ring. researchgate.netnih.gov

These principles guide the design of novel analogs. Researchers have used the dehydroabietic acid scaffold as a starting point to create large libraries of derivatives by modifying these key positions. Strategies include creating various amides and hydrazones from the carboxylic acid, introducing different substituents on the aromatic ring, and altering the isopropyl group to explore new interactions and improve activity profiles against cancer, bacterial, and viral targets. nih.govnih.gov This rational approach, grounded in SAR, allows for the targeted synthesis of new compounds with potentially improved therapeutic properties.

Advanced Analytical Methodologies for Podocarpa 8,11,13 Trien 15 Oic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing detailed insights into the atomic composition and connectivity of Podocarpa-8,11,13-trien-15-oic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. ¹H NMR reveals the number of different types of protons and their splitting patterns, indicating adjacent protons, while ¹³C NMR provides a count of the distinct carbon atoms.

Two-dimensional (2D) NMR experiments are critical for assembling the complex tricyclic framework of the podocarpane (B1244330) skeleton. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms, which is essential for assigning signals definitively, a process that has been successfully applied to related diterpenoids. researchgate.net

Table 1: Representative NMR Data for the Podocarpane Skeleton

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Proton chemical shifts, integration, and coupling constants. | Identifies aromatic protons, aliphatic protons of the cyclic system, and methyl group signals. |

| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Determines the total carbon count and distinguishes between sp² (aromatic, carboxyl) and sp³ (aliphatic) carbons. |

| COSY | Shows correlations between coupled protons (¹H-¹H). | Maps out the proton-proton spin systems within the aliphatic rings. |

| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, linking different fragments of the molecule, such as the methyl groups to the quaternary carbons and the aliphatic rings to the aromatic ring. |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of this compound. When coupled with tandem mass spectrometry (MS/MS), it becomes a crucial tool for structural confirmation and metabolite identification through fragmentation analysis.

In MS/MS analysis, a precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint. For instance, analysis of a related compound, 13-isopropyl-5beta-podocarpa-8,11,13-trien-15-oic acid, shows distinct fragmentation patterns in both positive and negative ionization modes. nih.gov In positive mode, the protonated molecule ([M+H]⁺) at an m/z of 301.2162 is observed, while in negative mode, the deprotonated molecule ([M-H]⁻) appears at an m/z of 299.2017. nih.gov The fragmentation of these ions provides data that helps to confirm the core ring structure and the nature of its substituents.

Table 2: MS/MS Fragmentation Data for a this compound Derivative

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Precursor Ion | [M+H]⁺ | [M-H]⁻ |

| Precursor m/z | 301.2162 | 299.2017 |

| Key Product Ions (m/z) | 255.1, 173.2, 159.2 | 281.4, 255.2, 253.4 |

| Data derived from a 13-isopropyl substituted analogue. nih.gov |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of this compound. These methods measure the vibrational frequencies of a molecule's chemical bonds. Each functional group vibrates at a characteristic frequency, allowing for the identification of these groups within the molecular structure.

For this compound, key vibrational bands would include those corresponding to the carboxylic acid (O-H and C=O stretching), the aromatic ring (C=C and C-H stretching), and the aliphatic portions of the molecule (C-H stretching). mdpi.com This fingerprint is useful for rapid identification, comparison with reference standards, and analysis of chemical modifications to the molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Aliphatic | C-H stretch | 2850-2960 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex matrices and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds in complex mixtures like plant extracts. For a non-volatile compound like this compound, a chemical derivatization step, typically methylation of the carboxylic acid group to form a more volatile methyl ester, is required prior to analysis.

Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification by comparing the spectrum and retention time to a known standard.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound without the need for derivatization. It is the method of choice for assessing the purity of isolated or synthesized samples and for performing accurate quantitative analysis.

In a typical HPLC analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid remains protonated. The compound is detected using a UV or photodiode array (PDA) detector, which monitors absorbance at the wavelength of maximum absorption for the aromatic ring. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. Method validation for HPLC analysis of plant extracts containing related compounds has demonstrated high reproducibility, with relative standard deviations (RSD) for relative retention times often below 2%, and sample stability confirmed for up to 24 hours. cabidigitallibrary.org

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Detection | UV/PDA detector, monitoring at ~276 nm |

| Application | Purity assessment, quantitative analysis, and establishing chromatographic fingerprints of extracts. cabidigitallibrary.org |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer and Resin Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of macromolecular substances, including polymers and resins, that are not amenable to direct analysis by conventional gas or liquid chromatography. researchgate.net This method involves the controlled thermal degradation of a sample in an inert atmosphere, which breaks down the large polymer into smaller, volatile fragments. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a chemical fingerprint of the original material. researchgate.net

In the context of resin analysis, Py-GC/MS is particularly valuable for identifying the constituent components of complex natural resins and their degradation products. nih.govresearchgate.net For diterpenoid resins, such as those containing podocarpic acid derivatives, this technique can elucidate the primary structures and provide insights into the changes that occur during aging and degradation. amolf.nlnih.gov

Detailed Research Findings:

Research has demonstrated the efficacy of Py-GC/MS in the analysis of diterpenoid resins found in various applications, including artists' materials. nih.gov The technique, often coupled with a derivatization step such as on-line trimethylsilylation with reagents like hexamethyldisilazane (B44280) (HMDS), enhances the volatility and chromatographic separation of the resin acids and their oxidation products. nih.gov This derivatization minimizes thermal fragmentation and recombination reactions during pyrolysis, leading to simpler and more interpretable chromatograms. nih.gov

Studies on diterpenoid resins have shown that Py-GC/MS can identify a range of compounds, including dehydroabietic acid and its oxidized derivatives, which are characteristic markers for these resins. amolf.nl The pyrolysis temperature is a critical parameter that must be optimized to achieve meaningful fragmentation without causing excessive secondary reactions that could obscure the structural information of the primary pyrolyzates. youtube.comresearchgate.net For instance, analyzing a fossilized plant resin (amber) at 480°C yielded more chemical information compared to pyrolysis at 600°C, which resulted in the formation of numerous small aromatic compounds indicative of secondary pyrolysis processes. youtube.com

The data obtained from Py-GC/MS analysis can be used to create a detailed profile of the resin's composition. The retention times and mass spectra of the pyrolysis products allow for their unambiguous identification.

Interactive Data Table: Representative Pyrolysis Products of Diterpenoid Resins

| Pyrolysis Product | Typical Mass Fragments (m/z) | Significance |

| Dehydroabietic acid methyl ester | 314 (M+), 299, 255, 239 | Marker for conifer resins |

| 7-Oxodehydroabietic acid methyl ester | 328 (M+), 313, 269, 253 | Oxidation product indicating aging |

| 15-Hydroxydehydroabietic acid methyl ester | 330 (M+), 315, 255 | Oxidation product |

This table is illustrative and based on typical findings in diterpenoid resin analysis. Actual m/z values can vary based on the specific derivatization agent used.

The application of Py-GC/MS is not limited to identification; it is also a powerful tool for quantifying microplastics in various environmental matrices, showcasing its versatility and sensitivity. nih.gov The development of specialized software and databases further enhances the capability of Py-GC/MS by allowing for automated library searching and comparison of pyrograms, facilitating the identification of unknown polymer materials in complex samples. youtube.comyoutube.com

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration and conformation of chiral molecules like this compound. nih.govresearchgate.net These techniques are based on the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgyoutube.com A key feature of ORD curves is the Cotton effect, which is the characteristic anomalous dispersion curve observed in the wavelength region where the substance absorbs light. libretexts.org The sign of the Cotton effect (positive or negative) can be directly related to the stereochemistry of the molecule, particularly for ketones where the n→π* transition of the carbonyl chromophore is well-studied. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum consists of positive or negative peaks, also referred to as Cotton effects, at the absorption maxima of the chromophores within the molecule. researchgate.net CD spectroscopy is often preferred for its simpler, non-overlapping peaks compared to ORD curves, making spectral interpretation more straightforward. nih.gov

Detailed Research Findings:

The stereochemistry of diterpenoids, including podocarpic acid derivatives, has been extensively studied using ORD and CD. The position, sign, and magnitude of the Cotton effects in the ORD and CD spectra provide crucial information for assigning the absolute configuration of stereocenters and determining the conformational preferences of the molecule.

For this compound, the aromatic ring and the carboxylic acid group are key chromophores that contribute to the chiroptical properties. The electronic transitions of these chromophores give rise to characteristic Cotton effects in the UV region. The analysis of these effects, often guided by empirical rules such as the octant rule for ketones, allows for the determination of the stereochemistry at the A/B ring junction. researchgate.net

The application of chiroptical methods extends to studying the interactions of these molecules. For instance, changes in the CD spectrum of a peptide upon binding to another molecule can indicate conformational changes. nih.gov Similarly, ORD has been used to study antigen-antibody complexes. nih.gov

Interactive Data Table: Illustrative Chiroptical Data for a Diterpenoid with a Carbonyl Group

| Chiroptical Technique | Wavelength (nm) | Observation | Stereochemical Implication |

| ORD | ~310 | Positive Cotton Effect Peak | Related to the absolute configuration at a specific stereocenter |

| ORD | ~270 | Negative Cotton Effect Trough | Related to the absolute configuration at a specific stereocenter |

| CD | ~295 | Positive Maximum (Δε) | Corresponds to the n→π* transition of the carbonyl group |

This table provides a generalized example of how chiroptical data is presented and interpreted for a chiral ketone. The specific wavelengths and signs of the Cotton effects are highly dependent on the exact structure and conformation of the molecule.

Theoretical and Computational Studies on Podocarpa 8,11,13 Trien 15 Oic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Podocarpa-8,11,13-trien-15-oic acid. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attacks. For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the aromatic ring could be susceptible to electrophilic substitution.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.38 eV⁻¹ | Measure of reactivity |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. For this compound, potential targets could include enzymes involved in inflammatory pathways or cancer cell proliferation, given the known activities of related diterpenoids. nih.gov A molecular docking study on royleanone (B1680014) derivatives, which share a similar structural scaffold, suggested that the presence of aromatic moieties can enhance binding affinity towards targets like P-glycoprotein. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These simulations can reveal conformational changes in the protein upon ligand binding, which can be critical for its function. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value (Illustrative) | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Interacting Residues | Tyr123, Phe256, Arg301 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the target |

| Hydrophobic Interactions | Aromatic ring with Phe256 | Key non-polar interactions |

Note: This data is hypothetical and for illustrative purposes. Actual results would depend on the specific biological target studied.

In silico Prediction of Biological Activities and Molecular Properties relevant to research (excluding ADMET results)

In silico methods play a vital role in the early stages of drug discovery by predicting the potential biological activities and molecular properties of a compound before it is synthesized or tested experimentally. For this compound, various computational models can be employed to screen for a wide range of potential therapeutic applications.

These predictive models are often based on machine learning algorithms trained on large datasets of compounds with known biological activities. By analyzing the structural features of this compound, these models can predict its likelihood of being active against various targets. Given the known activities of abietane-type diterpenoids, predictions could focus on anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov For example, derivatives of the related podocarpic acid have been investigated for their potential as anti-influenza agents.

Beyond predicting specific activities, in silico tools can also calculate a range of molecular properties relevant to research. These include descriptors related to the molecule's size, shape, and electronic properties, which can be correlated with its biological function.

Table 3: Illustrative Predicted Biological Activities and Molecular Properties of this compound

| Property/Activity | Prediction (Illustrative) | Relevance |

| Anticancer Activity | Moderate probability | Potential for development as a cytotoxic agent |

| Anti-inflammatory Activity | High probability | Potential for treating inflammatory conditions |

| Molecular Weight | 274.38 g/mol | Important for druglikeness |

| LogP | 4.2 | Measure of lipophilicity |

| Number of H-bond Donors | 1 | Potential for hydrogen bonding interactions |

| Number of H-bond Acceptors | 2 | Potential for hydrogen bonding interactions |

Note: The predicted activities are illustrative and would be generated by specific prediction software.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational approaches for the rational design of new derivatives of this compound with improved biological activity.

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. By comparing the structure of this compound to libraries of known active compounds, it is possible to identify key structural features, or pharmacophores, that are responsible for a particular biological effect. This information can then be used to design new derivatives that retain these key features while modifying other parts of the molecule to enhance activity or other properties. Studies on podocarpic acid derivatives have aimed to create libraries of compounds for structure-activity relationship studies. austinpublishinggroup.com

QSAR modeling takes this a step further by developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be developed using a series of its derivatives with varying substituents on the aromatic ring or modifications to the carboxylic acid group. The model could then be used to predict which modifications are most likely to lead to an increase in a desired biological activity, such as cytotoxicity against a specific cancer cell line. This approach allows for the prioritization of synthetic efforts towards the most promising candidates, saving time and resources.

Table 4: Illustrative QSAR Model for a Hypothetical Activity of this compound Derivatives

| Molecular Descriptor | Coefficient (Illustrative) | Contribution to Activity |

| LogP | +0.5 | Increased lipophilicity is beneficial |

| Aromatic Ring Substituent (Hammett constant) | -1.2 | Electron-donating groups are favored |

| Carboxylic Acid pKa | +0.8 | Lower pKa is associated with higher activity |

| Molecular Volume | -0.1 | Smaller, more compact molecules are preferred |

Note: This represents a simplified, illustrative QSAR equation. Real models are typically more complex and statistically validated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.